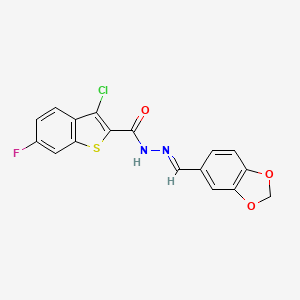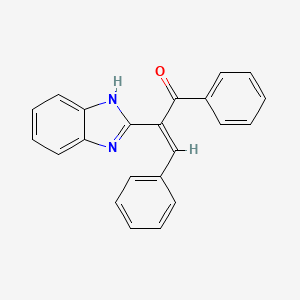![molecular formula C13H9ClN2O4 B3864462 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3864462.png)
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one
Descripción general
Descripción
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as CNPPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to their death. Furthermore, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is thought to exhibit its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, respectively.
Biochemical and Physiological Effects
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to possess significant antifungal activity against Candida albicans and Aspergillus niger. In addition, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been found to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one exhibits potent antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one in lab experiments. For instance, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action.
Direcciones Futuras
There are several potential future directions for the research on 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one. Firstly, further studies are needed to understand the mechanism of action of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one. Secondly, more research is needed to explore the potential applications of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one in the treatment of various diseases, including bacterial and fungal infections, as well as inflammatory and oxidative stress-related disorders. Finally, the development of new derivatives of 3-[(4-chloro-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one with improved properties and efficacy is an area of future research.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-3-4-10(11(8-9)16(18)19)15-6-5-12(17)13-2-1-7-20-13/h1-8,15H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIVQDOGNRWCEG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864385.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3864389.png)

![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3864398.png)



![5-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3864425.png)
![1-(3-methoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864432.png)
![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3864443.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864455.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)
![1-[hydroxy(phenyl)2-pyridinylmethyl]cyclohexanol](/img/structure/B3864486.png)